molecular formula C19H17N3O5S2 B6550870 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1040633-57-5

2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6550870
CAS No.: 1040633-57-5
M. Wt: 431.5 g/mol
InChI Key: PVKYPRYFOAAHJG-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide” is a chemical compound with the molecular formula C21H21N3O5S2 . It has a molecular weight of 459.54 . The structure of the compound is represented by the SMILES notation: COc1ccc(cc1)S(C1=CN=C(NC1=O)SCC(NCCc1ccccc1)=O)(=O)=O .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using its SMILES notation. It contains a methoxybenzenesulfonyl group attached to a dihydropyrimidin ring, which is further linked to a phenylacetamide group via a sulfanyl bridge .


Physical and Chemical Properties Analysis

The compound has a logP value of 1.4569, a logD value of -0.1848, and a logSw value of -2.3928 . These values indicate the compound’s solubility and distribution characteristics in different phases.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-27-14-7-9-15(10-8-14)29(25,26)16-11-20-19(22-18(16)24)28-12-17(23)21-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKYPRYFOAAHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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